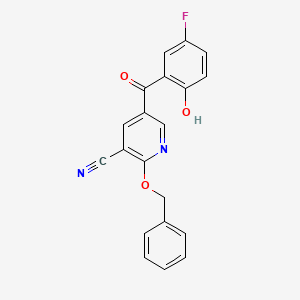
2-(Benzyloxy)-5-(5-fluoro-2-hydroxybenzoyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(Benzyloxy)-5-(5-fluoro-2-hydroxybenzoyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H13FN2O3 and its molecular weight is 348.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(Benzyloxy)-5-(5-fluoro-2-hydroxybenzoyl)pyridine-3-carbonitrile (CAS Number: 2059948-71-7) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C20H13FN2O3 , which includes a pyridine ring substituted with benzyloxy and fluoro groups. The structure is illustrated below:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various derivatives against L1210 mouse leukemia cells demonstrated potent inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .
The mechanism of action for compounds in this class often involves the inhibition of nucleic acid synthesis. For instance, studies have shown that these compounds can effectively inhibit enzymes involved in nucleotide metabolism, leading to reduced DNA synthesis and ultimately triggering apoptosis in cancer cells . The addition of thymidine was found to reverse growth inhibition, indicating that the mechanism likely involves the intracellular release of active metabolites that disrupt nucleotide availability.
Antiviral Properties
In addition to anticancer activity, there is emerging evidence suggesting that this compound may possess antiviral properties. Similar heterocyclic compounds have been reported to exhibit activity against various viruses, including HIV and cytomegalovirus (CMV) . The structural features of this compound may contribute to its ability to inhibit viral replication by targeting viral enzymes or cellular receptors critical for viral entry .
Table 1: Summary of Biological Activities
| Activity Type | Tested Model | IC50 Values | References |
|---|---|---|---|
| Anticancer | L1210 mouse leukemia cells | Nanomolar range | |
| Antiviral | HIV, CMV | Varies; effective | |
| Enzyme Inhibition | Nucleotide metabolism | Not specified |
Detailed Findings
-
Anticancer Efficacy :
- A series of derivatives were tested against L1210 cells, showing promising results with several compounds achieving IC50 values below 100 nM.
- The study also highlighted the potential for these compounds to be developed as therapeutic agents for leukemia treatment.
-
Antiviral Activity :
- Compounds with similar structures were tested against various viral strains, demonstrating effective inhibition comparable to established antiviral drugs.
- The specific antiviral mechanisms remain under investigation but suggest interference with viral replication processes.
Eigenschaften
IUPAC Name |
5-(5-fluoro-2-hydroxybenzoyl)-2-phenylmethoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-16-6-7-18(24)17(9-16)19(25)15-8-14(10-22)20(23-11-15)26-12-13-4-2-1-3-5-13/h1-9,11,24H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYECWSIHMRNIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














